molecular formula C11H9F3O B8809482 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one

1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one

Cat. No.: B8809482
M. Wt: 214.18 g/mol
InChI Key: WIFIQCQDQCBMCM-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another approach involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with suitable substrates in nonchlorinated organic solvents. The reaction is carried out at temperatures ranging from 20°C to 70°C, followed by further processing with p-toluenesulfonic acid in a polar solvent .

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one can be compared with other trifluoromethyl-containing compounds such as:

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenyl]but-3-en-2-one

InChI

InChI=1S/C11H9F3O/c1-8(15)5-6-9-3-2-4-10(7-9)11(12,13)14/h2-7H,1H3

InChI Key

WIFIQCQDQCBMCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 ml single neck flask was charged 7.5 g (43.1 mmoles,1.0 eq) of m-trifluoromethylbenzaldehyde dissolved in 15 ml of acetone. To this was added 17.2 g of 10% aqueous sodium hydroxide solution (43 mmoles, 1.0 eq), dropwise and during the course of addition, temperature was kept no higher than 25° C., while the mixture was agitated continuously for 30 minutes. To the mixture was added 50 ml of water, followed by 100 ml of ethyl acetate, the phases were separated and the organic phase was washed with water three times and then dried, and concentrated to obtain 9.5 g of 4-(3-trifluoromethylphenyl)-3-buten-2-one as a faintly yellow oil in 88.7% yield.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five

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